3-Bromo-1-benzothiophen-7-ol
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Overview
Description
3-Bromo-1-benzothiophen-7-ol is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a hydroxyl group on the benzothiophene ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-1-benzothiophen-7-ol involves the bromination of 1-benzothiophen-7-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
- Substitution reactions yield various substituted benzothiophenes.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in dehalogenated or dehydroxylated products.
Scientific Research Applications
Industry: It is used in the synthesis of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-1-benzothiophen-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in cell signaling and metabolic pathways.
Pathways Involved: It may inhibit key enzymes in cancer cell proliferation, leading to apoptosis or programmed cell death.
Comparison with Similar Compounds
3-Bromo-1-benzothiophene: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.
1-Benzothiophen-7-ol:
3-Bromo-1-benzofuran: Contains an oxygen atom instead of sulfur, leading to different chemical and biological properties.
Uniqueness: 3-Bromo-1-benzothiophen-7-ol’s unique combination of a bromine atom and a hydroxyl group on the benzothiophene ring enhances its versatility in chemical reactions and broadens its range of applications in scientific research and industry.
Properties
Molecular Formula |
C8H5BrOS |
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Molecular Weight |
229.10 g/mol |
IUPAC Name |
3-bromo-1-benzothiophen-7-ol |
InChI |
InChI=1S/C8H5BrOS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,10H |
InChI Key |
CKVXHWWNJXDWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC=C2Br |
Origin of Product |
United States |
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